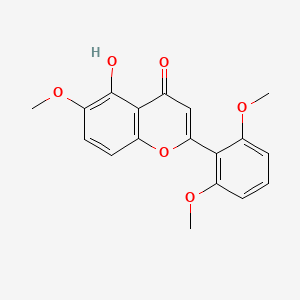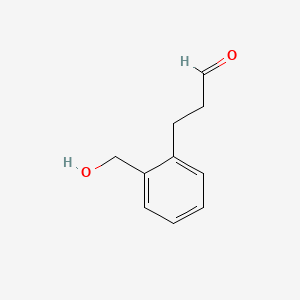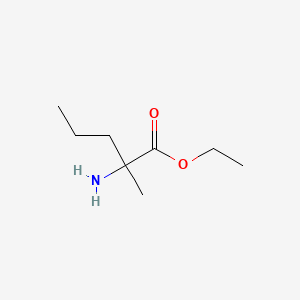
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that belongs to the class of alkaloids. Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is derived from lobinaline, which is found in certain plant species. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-N-methyllobinaline typically involves the reduction of lobinaline. One common method is the catalytic hydrogenation of lobinaline using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
Industrial production of dihydro-N-methyllobinaline follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Further reduction of dihydro-N-methyllobinaline can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Further reduced forms of dihydro-N-methyllobinaline.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex alkaloid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of dihydro-N-methyllobinaline involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact pathways and molecular targets are still under investigation, but it is thought to involve receptor binding and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lobinaline: The parent compound from which dihydro-N-methyllobinaline is derived.
Dihydroergotamine: Another alkaloid with similar structural features and biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is unique due to its specific structural features and the presence of the dihydro and N-methyl groups These modifications can significantly alter its biological activity and pharmacological profile compared to other similar compounds
Eigenschaften
CAS-Nummer |
14028-76-3 |
|---|---|
Molekularformel |
C28H38N2 |
Molekulargewicht |
402.626 |
IUPAC-Name |
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C28H38N2/c1-29-18-10-9-17-25(29)28-24(21-12-5-3-6-13-21)20-26-23(16-11-19-30(26)2)27(28)22-14-7-4-8-15-22/h3-8,12-15,23-28H,9-11,16-20H2,1-2H3 |
InChI-Schlüssel |
HLLLBBCUZYFOIX-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1C2C(CC3C(C2C4=CC=CC=C4)CCCN3C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)

